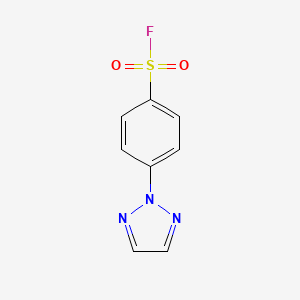![molecular formula C6H16Cl3N5 B13514615 2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride](/img/structure/B13514615.png)
2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
The synthesis of 2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride typically involves the reaction of 1H-1,2,4-triazole with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and concentration to maximize yield and purity.
化学反应分析
2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用机制
The mechanism of action of 2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethan-1-aminetrihydrochloride can be compared with similar compounds such as:
Tris(2-aminoethyl)amine: This compound also contains aminoethyl groups and is used as a ligand in coordination chemistry.
Aminoethylethanolamine: This compound is used in the industrial manufacture of fuel and oil additives, chelating agents, and surfactants. The uniqueness of this compound lies in its specific structure and the presence of the triazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C6H16Cl3N5 |
|---|---|
分子量 |
264.6 g/mol |
IUPAC 名称 |
2-[3-(2-aminoethyl)-1H-1,2,4-triazol-5-yl]ethanamine;trihydrochloride |
InChI |
InChI=1S/C6H13N5.3ClH/c7-3-1-5-9-6(2-4-8)11-10-5;;;/h1-4,7-8H2,(H,9,10,11);3*1H |
InChI 键 |
PZJIZDXSJZRGCE-UHFFFAOYSA-N |
规范 SMILES |
C(CN)C1=NC(=NN1)CCN.Cl.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![rac-(1R,5R)-2-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B13514535.png)



![Methyl 5-(aminomethyl)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13514546.png)
![rac-(1R,2R)-2-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylic acid](/img/structure/B13514548.png)

![2-[(Thiophen-3-yl)methyl]-1,2,3,4-tetrahydronaphthalen-1-one](/img/structure/B13514576.png)

![Methyl 3-({[4-(trifluoromethyl)phenyl]methyl}amino)propanoate](/img/structure/B13514583.png)

![7-azido-5H,6H,7H-cyclopenta[b]pyridine hydrochloride](/img/structure/B13514595.png)
